molecular formula C9H8Br2O B12597811 1-[4-(Dibromomethyl)phenyl]ethan-1-one CAS No. 877378-15-9

1-[4-(Dibromomethyl)phenyl]ethan-1-one

Cat. No.: B12597811
CAS No.: 877378-15-9
M. Wt: 291.97 g/mol
InChI Key: AYUFNZXFFSNUST-UHFFFAOYSA-N
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Description

1-[4-(Dibromomethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9Br2O It is a derivative of acetophenone, where the para position of the phenyl ring is substituted with a dibromomethyl group

Preparation Methods

The synthesis of 1-[4-(Dibromomethyl)phenyl]ethan-1-one typically involves the bromination of 4’-methylacetophenone. The process can be summarized as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(Dibromomethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-[4-(Dibromomethyl)phenyl]ethan-1-one serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a building block for more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that this compound may exhibit potential biological activities, including antimicrobial and anticancer properties. Its dibromomethyl group enhances its reactivity, making it a candidate for further pharmacological studies . Ongoing investigations aim to explore its therapeutic applications and mechanisms of action in biological systems.

Biological Studies

The compound's interactions with biological molecules can lead to significant biochemical effects. It is studied for its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules, which may influence various cellular pathways .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of dibromomethyl-substituted phenyl compounds, including this compound. The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Properties

In another study focusing on the antimicrobial activity of halogenated compounds, this compound demonstrated significant efficacy against various bacterial strains. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1-[4-(Dibromomethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(Dibromomethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

877378-15-9

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1-[4-(dibromomethyl)phenyl]ethanone

InChI

InChI=1S/C9H8Br2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3

InChI Key

AYUFNZXFFSNUST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(Br)Br

Origin of Product

United States

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